Carbon-Iodine Bond Dissociation Enthalpy Comparison
The C-I bond in iodoethanol is significantly weaker than the C-Br and C-Cl bonds in its bromo- and chloro-analogs, translating to faster SN2 reaction kinetics and greater facility as an alkylating agent. Experimental and computational thermochemical analysis of 2-haloethanols determined the carbon-halogen bond dissociation enthalpies (DH°) to be 228.7 ± 8.1 kJ·mol⁻¹ for C-I, 305.0 ± 8.0 kJ·mol⁻¹ for C-Br, and 359.9 ± 8.0 kJ·mol⁻¹ for C-Cl [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Enthalpy (DH°) |
|---|---|
| Target Compound Data | 228.7 ± 8.1 kJ·mol⁻¹ (C-I bond, 2-iodoethanol) |
| Comparator Or Baseline | 1-Bromoethanol (C-Br): 305.0 ± 8.0 kJ·mol⁻¹; 1-Chloroethanol (C-Cl): 359.9 ± 8.0 kJ·mol⁻¹ |
| Quantified Difference | C-I bond is ~76 kJ·mol⁻¹ weaker than C-Br and ~131 kJ·mol⁻¹ weaker than C-Cl. |
| Conditions | Rotating-bomb combustion calorimetry and Calvet-drop microcalorimetry; Density Functional Theory (B3LYP/cc-pVTZ) and CBS-QB3 calculations for gas-phase thermochemistry. |
Why This Matters
The substantially weaker C-I bond translates to significantly faster nucleophilic displacement rates, making 1-iodoethanol the superior choice for time-sensitive alkylations or reactions where milder conditions are required.
- [1] Lagoa, A. L. C., & Minas da Piedade, M. E. (2007). Energetics of C−F, C−Cl, C−Br, and C−I Bonds in 2-Haloethanols. Enthalpies of Formation of XCH2CH2OH (X = F, Cl, Br, I) Compounds and of the 2-Hydroxyethyl Radical. Journal of Physical Chemistry A, 111(9), 1713-1720. View Source
